3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that combines several functional groups, including sulfonamide, pyridazinone, and aromatic chlorides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The starting materials often include 3,4-dichlorobenzene sulfonyl chloride and ethyl 6-oxopyridazine-1(6H)-carboxylate. The reaction conditions may require the presence of a base such as triethylamine or sodium hydride to facilitate nucleophilic substitution.
Step 1: Preparation of Intermediate
React 3,4-dichlorobenzene sulfonyl chloride with ethyl 6-oxopyridazine-1(6H)-carboxylate in the presence of a base.
Solvent: Typically, anhydrous solvents like dichloromethane.
Temperature: Controlled to prevent decomposition, usually around room temperature or slightly elevated.
Step 2: Final Coupling
The intermediate product is then coupled with an ethylenediamine derivative.
Solvent: Often a polar aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction may need to be carried out under reflux to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: : Capable of handling the exothermic nature of these reactions.
Continuous flow systems: : To increase the efficiency and safety of the process.
Purification techniques: : Such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: : Particularly at the sulfonamide group.
Oxidation and Reduction: : These reactions may modify the pyridazinone ring, impacting its electronic properties.
Aromatic Substitution: : Chlorine atoms on the benzene ring can be replaced through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Alkyl or aryl halides in the presence of a strong base like potassium tert-butoxide.
Major Products Formed
Oxidation Products: : Modified pyridazinone derivatives.
Reduction Products: : Reduced sulfonamide or pyridazinone groups.
Substitution Products: : New aromatic compounds with altered functional groups.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in organometallic complexes for catalysis.
Analytical Chemistry: : For developing new reagents and sensors.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes involved in disease pathways.
Drug Design: : As a lead compound for developing new pharmaceuticals.
Medicine
Antibacterial and Antifungal Agents: : Exploring its efficacy in combating microbial infections.
Cancer Research: : Studying its potential to inhibit cancer cell growth through specific molecular pathways.
Industry
Polymer Chemistry: : Used in the synthesis of high-performance polymers.
Material Science: : In the development of novel materials with unique properties.
Mechanism of Action
Molecular Targets
The compound targets specific enzymes or receptors, interfering with their normal function.
Enzyme Inhibition: : By mimicking the substrate or binding to the active site.
Pathways Involved
Signal Transduction Pathways: : Modulation of specific signaling cascades.
Metabolic Pathways: : Altering the metabolism of cells, particularly in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide Derivatives: : Known for their antibacterial properties.
Pyridazinone Compounds: : Used in various pharmacological applications.
Uniqueness
Combines features of both sulfonamide and pyridazinone groups, enhancing its biological activity and chemical reactivity.
The presence of dichloro-substituted benzene adds to its uniqueness, making it more reactive in aromatic substitution reactions.
This compound stands out due to its multi-functional nature, bridging the gap between chemistry, biology, and industrial applications. It offers a promising avenue for future research and development across various scientific fields.
Properties
IUPAC Name |
3,4-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3S/c13-10-4-3-9(8-11(10)14)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSAPBTAHAPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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